molecular formula C5H5N3O3 B15046719 1-(5-Nitro-1H-pyrazol-3-yl)ethanone

1-(5-Nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B15046719
M. Wt: 155.11 g/mol
InChI Key: VDHZYLBHCOUBRV-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-acetylpyrazole with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Nitro-1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and an ethanone group on the pyrazole ring makes it a versatile compound for various synthetic and research applications .

Biological Activity

1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a nitro group at the 5-position of the pyrazole ring, which significantly influences its reactivity and biological interactions. The ethanone moiety contributes to its pharmacological properties by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. A study indicated that pyrazole derivatives exhibit significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several preclinical models. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. A specific study reported that a related compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Properties

The anticancer activity of pyrazole derivatives is another area of significant interest. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, with IC50 values often in the low micromolar range. For example, related compounds have demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Activity : A compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 2 µg/mL and 4 µg/mL respectively, indicating strong antibacterial properties .
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of a related pyrazole derivative resulted in a significant reduction in paw edema, demonstrating its potential as an anti-inflammatory agent .
  • Anticancer Research : A derivative exhibited potent antiproliferative activity against various cancer cell lines, including lung and breast cancer cells, with observed IC50 values ranging from 0.05 to 0.15 µM .

Data Table: Biological Activity Summary

Activity TypeCompound TestedEffectiveness (IC50/MIC)Reference
AntimicrobialSimilar Pyrazole DerivativeMIC: 2 µg/mL (S. aureus)
Anti-inflammatoryRelated Pyrazole CompoundTNF-α Inhibition: 85%
AnticancerDerivative against MCF-7IC50: 0.08 µM

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

1-(5-nitro-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7)

InChI Key

VDHZYLBHCOUBRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(=C1)[N+](=O)[O-]

Origin of Product

United States

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